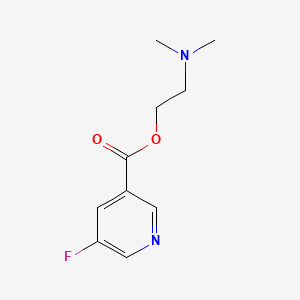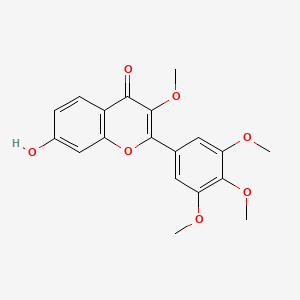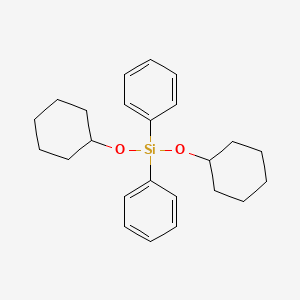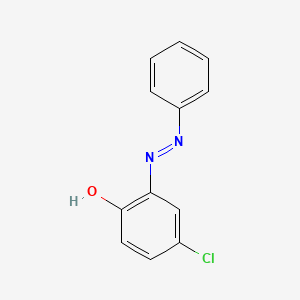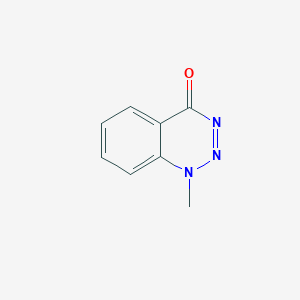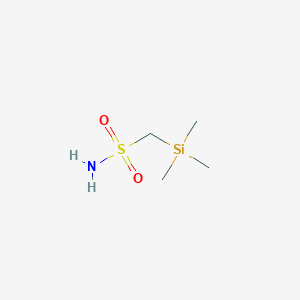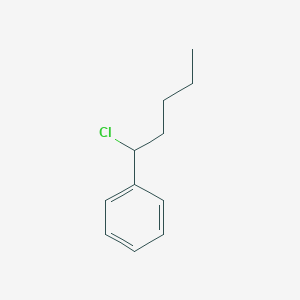![molecular formula C9H18N2O2 B14703472 N-[3-(Dimethylamino)propyl]-3-oxobutanamide CAS No. 14962-03-9](/img/structure/B14703472.png)
N-[3-(Dimethylamino)propyl]-3-oxobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(Dimethylamino)propyl]-3-oxobutanamide is a chemical compound known for its versatile applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a dimethylamino group attached to a propyl chain, which is further connected to an oxobutanamide moiety. The unique structure of this compound imparts specific chemical properties that make it valuable for numerous scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Dimethylamino)propyl]-3-oxobutanamide typically involves the reaction of dimethylaminopropylamine with an appropriate oxobutanamide precursor. One common method includes the reaction of dimethylaminopropylamine with a butanoyl chloride derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(Dimethylamino)propyl]-3-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or other derivatives.
Aplicaciones Científicas De Investigación
N-[3-(Dimethylamino)propyl]-3-oxobutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-[3-(Dimethylamino)propyl]-3-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the compound can participate in covalent bonding with nucleophilic residues in proteins, leading to changes in their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
N-[3-(Dimethylamino)propyl]methacrylamide: A similar compound used in polymer synthesis and drug delivery applications.
N-[3-(Dimethylamino)propyl]hexadecanamide: An intermediate for synthesizing surfactants and quaternary ammonium compounds.
Uniqueness
N-[3-(Dimethylamino)propyl]-3-oxobutanamide stands out due to its specific chemical structure that combines the properties of both an amide and a dimethylamino group. This unique combination allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in various fields.
Propiedades
Número CAS |
14962-03-9 |
|---|---|
Fórmula molecular |
C9H18N2O2 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
N-[3-(dimethylamino)propyl]-3-oxobutanamide |
InChI |
InChI=1S/C9H18N2O2/c1-8(12)7-9(13)10-5-4-6-11(2)3/h4-7H2,1-3H3,(H,10,13) |
Clave InChI |
ZSJVUHMQQZZYIW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(=O)NCCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Oxan-2-yl)oxy]propane-1,2-diol](/img/structure/B14703390.png)
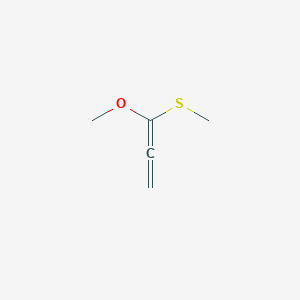
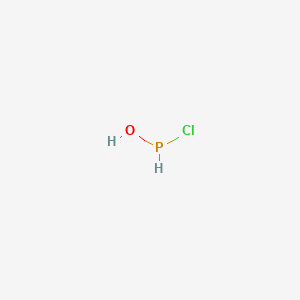
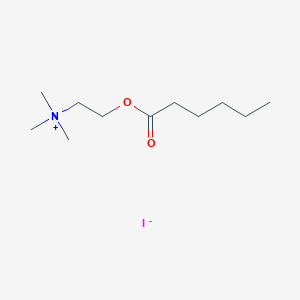

![4,4'-[(Dibutylstannanediyl)bis(oxycarbonyl)]dianiline](/img/structure/B14703418.png)
